Irbesartan-d7
Description
Properties
IUPAC Name |
2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSHYTLCDANDAN-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857874 | |
| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329496-43-6 | |
| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategy
The synthesis of this compound builds upon the parent compound’s framework, leveraging deuterium labeling at specific positions (e.g., C-2 and C-3 of the tetrazole ring or the 2-butyl side chain). Key steps include:
-
Deuterium Introduction : Catalytic hydrogen-deuterium (H-D) exchange under acidic or basic conditions replaces hydrogen atoms with deuterium at targeted sites.
-
Intermediate Protection : The triphenylmethyl (trityl) group shields reactive amines during derivatization, ensuring regioselective deuterium incorporation.
-
Deprotection and Purification : Hydrohalic acids (e.g., HBr) cleave the trityl group, followed by recrystallization to achieve >99.7% isotopic purity.
Table 1: Comparative Analysis of Deuterium Incorporation Methods
| Method | Conditions | Deuterium Sites | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H-D Exchange | D₂O, Pd/C, 80°C, 12h | Tetrazole C-2, C-3 | 65–75 | 98.5 |
| Isotopic Alkylation | CD₃CD₂CD₂CD₂Br, K₂CO₃, DMF, 50°C | 2-butyl side chain | 82–88 | 99.2 |
| Post-synthesis Labeling | NaBD₄, EtOD, reflux, 6h | Spirolactam ring | 70–78 | 97.8 |
Reaction Optimization and Scalability
Deuterium Exchange via Acid Catalysis
In WO2007115990A1 , deuterium incorporation is achieved by treating Irbesartan intermediates with concentrated DCl in deuterated methanol (CD₃OD) at 25–35°C for 24 hours. This method ensures >98% deuterium enrichment at the tetrazole ring, confirmed by ²H NMR integration. Challenges include minimizing deuterium loss during subsequent neutralization steps, addressed by rapid pH adjustment using NaOD/D₂O.
Isotopic Alkylation of the 2-Butyl Side Chain
CN101648945A details the use of deuterated alkyl halides (e.g., 1-bromo-2,2,3,3,4,4,4-d₇-butane) to introduce deuterium during the N-alkylation of 1,3-diazaspiro[4.4]non-1-en-4-one. The reaction proceeds in toluene with diisopropylethylamine (DIPEA) as a base, achieving 88% yield with <0.3% non-deuterated byproducts.
Purification and Characterization
Recrystallization and Solvent Selection
Post-deprotection, this compound is purified via sequential recrystallization:
Table 2: Solvent Systems for Recrystallization
| Solvent Combination | Temperature (°C) | Purity Improvement (%) |
|---|---|---|
| Ethanol-water | −20 | 97.5 → 99.1 |
| Acetonitrile-toluene | 25 | 99.1 → 99.7 |
Analytical Confirmation
-
²H NMR Spectroscopy : Quantifies deuterium at C-2 (δ 7.8–8.1 ppm) and C-3 (δ 3.2–3.5 ppm) with <2% variance.
-
LC-MS/MS : Validates isotopic purity (m/z 435.3 → 435.3 + 7 Da) and detects residual solvents (<10 ppm).
Industrial-Scale Production
Continuous Flow Synthesis
Adapting CN101648945A , manufacturers employ continuous flow reactors for deuterium exchange, reducing reaction times from 24h to 2h. Key parameters:
-
Residence Time : 30 minutes
-
Catalyst : Pd/Al₂O₃ (5% loading)
-
Deuterium Source : D₂ gas (99.9% purity)
Cost-Efficiency Metrics
-
Deuterium Utilization : 95% efficiency via closed-loop D₂ recycling.
-
Waste Reduction : Solvent recovery systems cut acetonitrile use by 70%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Irbesartan-d7 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dimethyl formamide, xylene, and methanol, as well as catalysts and bases such as sodium hydride and tributyltin azide .
Scientific Research Applications
Irbesartan-d7 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as an internal standard in kinetic studies to track the absorption, distribution, metabolism, and excretion of irbesartan.
Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of irbesartan.
Medicine: In medical research, this compound is used to develop and optimize therapeutic strategies for hypertension and related cardiovascular diseases.
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of irbesartan-based drugs.
Mechanism of Action
Irbesartan-d7, like irbesartan, exerts its effects by preventing angiotensin II from binding to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This binding prevention leads to vasodilation and a reduction in blood pressure. This compound and its active metabolite bind the angiotensin II type 1 receptor with significantly higher affinity than the angiotensin II type 2 receptor . This selective binding is crucial for its antihypertensive effects.
Comparison with Similar Compounds
Deuterated Analogs of Irbesartan
Irbesartan-d7 is part of a series of deuterated derivatives with distinct substitution patterns and applications:
Key Distinctions :
- Kinetic Isotope Effect (KIE): this compound exhibits a pronounced KIE due to deuterium in the main chain, slowing reaction rates in metabolic pathways compared to Irbesartan-d3/d4 .
- Steric Interactions : The deuterated 2-n-butyl group in this compound enhances selectivity for AT1 receptors, unlike Irbesartan-d5, where deuterium in the tetrazole ring alters solubility .
Deuterated AT1 Receptor Antagonists
This compound is compared to deuterated analogs of other angiotensin II receptor blockers (ARBs):
Mechanistic Insights :
- Receptor Specificity : this compound’s deuterium placement enhances AT1 binding via optimized hydrophobic interactions, whereas Losartan-d4 shows reduced affinity due to altered imidazole geometry .
- Metabolic Stability : this compound’s deuterated alkyl chain resists cytochrome P450 oxidation, unlike Valsartan-d3, which retains susceptibility to hepatic clearance .
Non-Deuterated ARBs
Compared to non-deuterated ARBs, this compound serves unique roles:
Advantages of this compound :
Biological Activity
Irbesartan-d7 is a deuterated form of Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker, which is primarily used in the treatment of hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in pharmacology.
- Molecular Formula : C26H24D7ClN6O
- Molecular Weight : 486.06 g/mol
- Target : Angiotensin II type 1 receptor (AT1R)
- Pathways : Apoptosis, GPCR/G Protein signaling
This compound functions as an AT1R antagonist , inhibiting the effects of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. By blocking AT1R, this compound promotes vasodilation, thereby lowering blood pressure and improving blood flow to vital organs.
In Vitro Studies
-
Th22 Cell Response :
- Chemotaxis Reduction : this compound at a concentration of 20 μM for 3 hours significantly reduces Th22 cell chemotaxis.
- Differentiation Inhibition : It suppresses Th22 cell differentiation in a dose-dependent manner (0 μM, 20 μM, 40 μM, and 60 μM).
- Proinflammatory Response : At 20 μM, it inhibits the proinflammatory response associated with Th22 cells in renal tubular epithelial cells (TECs) .
- Cellular Mechanisms :
In Vivo Studies
- Animal Models :
- In Ang II-infused mice, oral administration of this compound (50 mg/kg/day) results in reduced Th22 lymphocytosis and serum IL-22 levels. This suggests a systemic anti-inflammatory effect alongside its antihypertensive properties .
- The compound also exhibits significant renoprotective effects, highlighting its potential in managing diabetic kidney disease .
Metabolomics Study
A study examining the sublethal effects of diazepam and Irbesartan on glass eels indicated that exposure to these compounds led to significant alterations in the polar metabolome. This suggests that this compound may interact with various metabolic pathways beyond its primary pharmacological targets .
Combined Drug Effects
Research investigating the combined effects of Irbesartan and carvedilol post-myocardial infarction showed modulation in the expression of tissue factor and tissue factor pathway inhibitor. This points to its potential role in cardiovascular protection when used alongside other medications .
Summary Table of Biological Activities
| Activity Type | Description | Concentration |
|---|---|---|
| Th22 Cell Chemotaxis | Reduces chemotaxis significantly | 20 μM |
| Th22 Differentiation | Suppresses differentiation in a dose-dependent manner | 0-60 μM |
| Proinflammatory Response | Inhibits IL-6 production in renal TECs | 20 μM |
| Renoprotective Effects | Reduces Th22 lymphocytosis and serum IL-22 levels in Ang II-infused mice | 50 mg/kg/day |
Q & A
Q. What are the key considerations for synthesizing and characterizing Irbesartan-d7 to ensure isotopic purity?
Answer: Synthesis of this compound requires precise deuteration at specified positions, typically achieved via catalytic exchange or custom organic synthesis. Characterization should involve nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic incorporation and purity. Reproducibility demands strict control of reaction conditions (temperature, solvent, catalyst ratios) and validation against non-deuterated analogs .
Q. How does this compound differ pharmacologically from non-deuterated Irbesartan in preclinical studies?
Answer: Deuterated compounds like this compound may exhibit altered pharmacokinetic (PK) profiles due to the kinetic isotope effect (KIE), which slows metabolic cleavage. Comparative studies should measure bioavailability, half-life, and metabolite formation using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Control experiments must standardize dosing, animal models, and sampling intervals to isolate isotope-specific effects .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Answer: LC-MS/MS with stable isotope-labeled internal standards (e.g., Irbesartan-C) ensures accuracy. Method validation should follow ICH guidelines, assessing linearity, sensitivity (LOQ/LOD), matrix effects, and recovery rates. For tissue distribution studies, homogenization protocols and extraction solvents must be optimized to minimize deuterium loss .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Answer: Conduct forced degradation studies under acidic, basic, oxidative, and photolytic conditions. Use HPLC-UV or LC-MS to monitor deuterium retention and degradation products. Accelerated stability testing (40°C/75% RH) over 1–3 months provides data for shelf-life extrapolation. Document batch-to-batch variability to identify synthesis-related instability .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s reported metabolic pathways?
Answer: Discrepancies may arise from interspecies differences (e.g., human vs. rodent CYP450 isoforms) or analytical sensitivity. Employ cross-species microsomal assays with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) and parallel HRMS metabolite profiling. Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and validate findings against existing literature .
Q. How can isotope effects in this compound influence its binding affinity to the angiotensin II type 1 receptor (AT1R)?
Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (, , ). Compare deuterated vs. non-deuterated Irbesartan under identical buffer conditions (pH, ionic strength). Molecular dynamics simulations can model deuterium’s impact on hydrogen bonding and conformational stability .
Q. What strategies mitigate batch variability in this compound synthesis for large-scale in vivo studies?
Answer: Implement quality-by-design (QbD) principles, optimizing critical process parameters (CPPs) like catalyst loading and deuteration time. Use orthogonal analytical methods (e.g., FT-IR, X-ray diffraction) for batch consistency. Establish acceptance criteria for isotopic purity (e.g., ≥98% deuterium incorporation) and exclude outliers via statistical process control (SPC) .
Q. How do researchers differentiate between deuterium-related artifacts and true pharmacological effects in this compound studies?
Answer: Include deuterated and non-deuterated controls in all assays. For PK/PD studies, use crossover designs to minimize inter-subject variability. Validate findings with independent techniques (e.g., radiolabeled tracers or CRISPR-edited enzyme variants). Transparent reporting of raw data and negative results is critical to avoid confirmation bias .
Q. What computational approaches predict the metabolic fate of this compound in human hepatocytes?
Answer: Combine in silico tools like MetaSite or Schrödinger’s ADMET Predictor with experimental cytochrome P450 phenotyping. Machine learning models trained on deuterated drug datasets can identify metabolic "hotspots." Validate predictions using primary hepatocyte incubations and high-resolution mass spectrometry .
Q. How should researchers address ethical and reproducibility challenges in this compound clinical translation?
Answer: Preclinical-to-clinical bridging studies must adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use open-access repositories for raw LC-MS/MS datasets and synthesis protocols. Ethical review boards should evaluate deuterium’s long-term safety, particularly in vulnerable populations (e.g., renal impairment) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
